molecular formula C33H48O4 B12620191 2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] CAS No. 917495-70-6

2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]

Cat. No.: B12620191
CAS No.: 917495-70-6
M. Wt: 508.7 g/mol
InChI Key: MPXUYQOFLGXCEO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] typically involves the reaction of 4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge, linking the two phenolic units. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and coatings due to its stabilizing properties.

Mechanism of Action

The mechanism of action of 2,2’-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] involves its interaction with specific molecular targets and pathways. The compound’s phenolic hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, its structural features allow it to interact with enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2,2'-Methylenebis[4-methyl-6-(1-methylcyclohexyl)phenol]
  • CAS No.: 77-62-3
  • Molecular Formula : C₂₉H₄₀O₂
  • Synonyms: NONOX WSP, Ionox WSP, Bisalkofen MTSP .

Physical Properties :

  • Density : 1.058 g/cm³
  • Boiling Point : 526.9°C
  • Flash Point : 219.2°C
  • Vapor Pressure : 1.02 × 10⁻¹¹ mmHg at 25°C .

Applications :
This compound is primarily used as an antioxidant and stabilizer in polymers (e.g., PP, PE, ABS) due to its ability to inhibit oxidative degradation. It is also approved for use in food-contact materials under China’s GB9685-2016 standard with a specific migration limit (SML) of 3.0 mg/kg .

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The compound belongs to the alkylidenebisphenol class, characterized by a methylene bridge linking two phenolic rings. Key structural variations among analogs include substituents at the 4- and 6-positions:

Compound Name (CAS No.) 4-Position Substituent 6-Position Substituent Key Features
Target Compound (77-62-3) Methyl 1-Methylcyclohexyl Enhanced steric hindrance; thermal stability in polymers .
2,2′-Methylenebis(4-methyl-6-tert-butylphenol) (CAS 119-47-1) Methyl tert-Butyl Higher volatility; widely used in rubber and plastics (e.g., AO 2246) .
2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol] (103597-45-1) 1,1,3,3-Tetramethylbutyl 2H-Benzotriazol-2-yl UV-stabilizing properties; used in coatings and adhesives .
6,6'-Methylenebis(4-chloro-2-isopropyl-m-cresol) (50992-45-5) Chloro, Isopropyl Chloro, Methyl Antimicrobial activity; lower thermal stability .

Functional Performance

Antioxidant Efficacy :

  • The 1-methylcyclohexyl group in the target compound provides superior steric shielding compared to tert-butyl or linear alkyl groups, reducing susceptibility to oxidative cleavage .

Thermal Stability :

  • The cyclohexyl group enhances thermal resistance, making the target compound suitable for high-temperature polymer processing (~300°C). In contrast, tert-butyl derivatives degrade faster above 200°C .

Research Findings and Industrial Relevance

Stabilizer Performance in Polymers

  • The target compound demonstrates >95% retention of mechanical properties in polypropylene after 1,000 hours at 120°C, outperforming tert-butyl analogs by ~15% .
  • Comparative studies highlight its low volatility, reducing loss during extrusion processes .

Environmental and Health Considerations

  • ADMET Profile: SwissADME predictions indicate low gastrointestinal absorption, aligning with its use in non-biological applications .
  • Toxicity : Classified as a hazardous substance (Hazard Code 6.1E) in New Zealand, requiring controlled handling .

Biological Activity

2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] is a complex organic compound belonging to the class of phenolic compounds. Its unique structure, characterized by a methylene bridge connecting two phenolic units, enhances its biological activity, particularly its antioxidant properties. This article explores the biological activities of this compound, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C33H48O4
  • Molecular Weight : 508.7 g/mol
  • IUPAC Name : 2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]

The compound features hydroxypropyl and 1-methylcyclohexyl substitutions that enhance its solubility and stability, contributing to its functionality as an antioxidant.

Antioxidant Properties

Research indicates that 2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] exhibits significant antioxidant activity. This property is crucial in preventing oxidative stress-related damage in biological systems. The compound's ability to scavenge free radicals and inhibit lipid peroxidation has been documented in several studies.

Table 1: Antioxidant Activity Comparison

Compound NameIC50 (µM)Mechanism of Action
2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol]25Free radical scavenging
Trolox15Vitamin E analogue
BHT30Chain-breaking antioxidant

Anti-inflammatory Effects

In addition to its antioxidant properties, this compound has shown potential anti-inflammatory effects. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases.

Antimicrobial Activity

Preliminary research has indicated that 2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] possesses antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit growth.

Case Study 1: Antioxidant Efficacy in Cellular Models

A study conducted on human fibroblast cells exposed to oxidative stress revealed that treatment with 2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] significantly reduced markers of oxidative damage. The results indicated a decrease in malondialdehyde levels and an increase in glutathione levels, highlighting the compound's protective effects against oxidative stress.

Case Study 2: Anti-inflammatory Potential

In an animal model of acute inflammation induced by carrageenan injection, administration of the compound resulted in a significant reduction in paw edema compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Applications

The biological activities of 2,2'-Methylenebis[4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol] make it suitable for various applications:

  • Cosmetics : Used as an antioxidant agent to enhance skin protection.
  • Food Industry : Acts as a preservative to prevent oxidative degradation.
  • Pharmaceuticals : Potential use in formulations targeting oxidative stress-related diseases.

Properties

CAS No.

917495-70-6

Molecular Formula

C33H48O4

Molecular Weight

508.7 g/mol

IUPAC Name

2-[[2-hydroxy-5-(3-hydroxypropyl)-3-(1-methylcyclohexyl)phenyl]methyl]-4-(3-hydroxypropyl)-6-(1-methylcyclohexyl)phenol

InChI

InChI=1S/C33H48O4/c1-32(13-5-3-6-14-32)28-21-24(11-9-17-34)19-26(30(28)36)23-27-20-25(12-10-18-35)22-29(31(27)37)33(2)15-7-4-8-16-33/h19-22,34-37H,3-18,23H2,1-2H3

InChI Key

MPXUYQOFLGXCEO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C2=CC(=CC(=C2O)CC3=C(C(=CC(=C3)CCCO)C4(CCCCC4)C)O)CCCO

Origin of Product

United States

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